![molecular formula C7H14N2O2S B556365 Ac-met-nh2 CAS No. 23361-37-7](/img/structure/B556365.png)
Ac-met-nh2
Overview
Description
Ac-met-nh2, also known as Acetyl-L-methionine amide, is a compound with the molecular formula C7H14N2O2S . It has a molecular weight of 190.27 g/mol . The compound contains a total of 25 bonds, including 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 primary amide (aliphatic), 1 secondary amide (aliphatic), and 1 sulfide .
Synthesis Analysis
The synthesis of this compound involves a series of complex biochemical reactions. One study discusses the NH2-terminal processing of Drosophila melanogaster actin, which involves the sequential removal of two amino acids . Another study mentions the selective modification of the N-terminus of peptides and proteins, which could potentially involve this compound .
Molecular Structure Analysis
The molecular structure of this compound includes a combination of 14 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . The compound contains a total of 25 bonds, including 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 primary amide (aliphatic), 1 secondary amide (aliphatic), and 1 sulfide .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.27 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 5 . Its Exact Mass and Monoisotopic Mass are both 190.07759887 g/mol . The Topological Polar Surface Area is 97.5 Ų . The compound has a Heavy Atom Count of 12 .
Scientific Research Applications
Enzymatic Production
- Enzymatic Continuous Production of N-Acetyl-l-Methionine (N-Ac-l-Met) : Research reveals that N-Ac-l-Met can be produced from its racemic mixture using enzymatic continuous hydrolysis. This process employs whole cells of Erwinia carotovora immobilized in κ-carrageenan gel, achieving complete conversion to N-Ac-l-Met with a high yield and stability over time (Nishida et al., 1984).
Adsorption and Separation Properties
- Competitive Adsorption in Surface Functionalization : A study on surface functionalized activated carbons (AC-Rs) for methanol-acetone mixture shows the impact of surface functional groups (-NH2, among others) on adsorption and separation behaviors. AC-NH2 displayed efficient capture performance for single components and high selectivity in certain conditions (Guo et al., 2019).
Photocatalytic Removal Applications
- Activation of Persulfate for Photocatalytic Removal : The usage of acetic acid modified graphitic carbon nitride (ACN) for the activation of persulfate in the presence of blue LED light enhances photocatalytic removal of metronidazole. This process demonstrates increased surface area and reduced interfacial charge transfer resistance (Ekande & Kumar, 2021).
Biomedical Research
- Processing of Drosophila melanogaster Actin : Research into the NH2-terminal processing of Drosophila melanogaster actin reveals insights into the removal of two amino acids, including the role of acetylation in actin processing (Rubenstein & Martin, 1983).
Material Science
- Strength of NH···S Hydrogen Bonds in Methionine Residues : A study involving methionine-containing dipeptides, including Ac-Met-Phe-NH2, highlights the strength of NHbackbone···S hydrogen bonds in proteins. This research aids in understanding the stability of protein chains (Biswal et al., 2012).
Environmental Applications
- Simultaneous Determination of Beta-Blockers in Water : Using amino-functionalized mesostructured silica (HMS-NH2) as part of an electrochemical sensor demonstrates effectiveness in the simultaneous determination of beta-blockers in various water types (Silva et al., 2019).
Safety and Hazards
Future Directions
Future research directions could involve the stabilization of the C-terminal receptor binding sequence (Trp-Met-Asp-Phe-NH2), which could lead to new radiolabeled MG analogues with highly improved tumor uptake and tumor-to-kidney ratio . Another study discusses alternate pathways for the removal of the class II actin initiator methionine, which could potentially involve Ac-met-nh2 .
Mechanism of Action
- MC1R activation leads to increased production of eumelanin (dark pigment) and inhibition of pheomelanin (light pigment), thus regulating skin pigmentation .
- Ultimately, this pathway upregulates enzymes involved in melanin synthesis, promoting eumelanin production .
- α-MSH affects multiple pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
properties
IUPAC Name |
(2S)-2-acetamido-4-methylsulfanylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H2,8,11)(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQATZBTQNYZFO-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCSC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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